N,N-dimethyl-2-(morpholin-4-yl)-5-nitropyrimidin-4-amine
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Overview
Description
N,N-dimethyl-2-(morpholin-4-yl)-5-nitropyrimidin-4-amine is a complex organic compound with a unique structure that includes a pyrimidine ring substituted with a nitro group, a morpholine ring, and a dimethylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-2-(morpholin-4-yl)-5-nitropyrimidin-4-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.
Substitution with Morpholine: The morpholine ring can be introduced through a nucleophilic substitution reaction, where a suitable leaving group on the pyrimidine ring is replaced by the morpholine group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-2-(morpholin-4-yl)-5-nitropyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Substitution: The morpholine ring can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Substitution: Sodium hydride (NaH), alkyl halides.
Major Products
Reduction: Formation of N,N-dimethyl-2-(morpholin-4-yl)-5-aminopyrimidin-4-amine.
Substitution: Formation of various substituted pyrimidines depending on the nucleophile used.
Scientific Research Applications
N,N-dimethyl-2-(morpholin-4-yl)-5-nitropyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N,N-dimethyl-2-(morpholin-4-yl)-5-nitropyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the morpholine and dimethylamine groups can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N,N-dimethyl-2-(morpholin-4-yl)ethanamine
- N,N-dimethyl-2-(morpholin-4-yl)propanamide
Uniqueness
N,N-dimethyl-2-(morpholin-4-yl)-5-nitropyrimidin-4-amine is unique due to the presence of the nitro group on the pyrimidine ring, which imparts distinct chemical reactivity and biological activity compared to similar compounds
Properties
IUPAC Name |
N,N-dimethyl-2-morpholin-4-yl-5-nitropyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5O3/c1-13(2)9-8(15(16)17)7-11-10(12-9)14-3-5-18-6-4-14/h7H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZXAVZVSVLFACU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1[N+](=O)[O-])N2CCOCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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